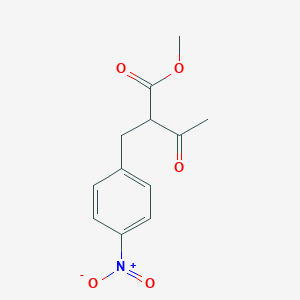

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate

Description

Properties

Molecular Formula |

C12H13NO5 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

methyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate |

InChI |

InChI=1S/C12H13NO5/c1-8(14)11(12(15)18-2)7-9-3-5-10(6-4-9)13(16)17/h3-6,11H,7H2,1-2H3 |

InChI Key |

OTRYTYQVTLVZOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate typically involves a multi-step process. One common method starts with the nitration of toluene to produce 4-nitrotoluene . This is followed by a Friedel-Crafts acylation reaction to introduce the acyl group, resulting in the formation of 4-nitrobenzyl ketone . The final step involves the esterification of the ketone with methyl acetoacetate under acidic conditions to yield Methyl 2-(4-nitrobenzyl)-3-oxobutanoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:

Reduction: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols

Major Products Formed

Oxidation: 4-aminobenzyl ketone

Reduction: 2-(4-nitrobenzyl)-3-oxobutanoic acid

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes and pigments due to its nitrobenzyl structure.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity . The ester group can also be hydrolyzed to release active metabolites that further modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

a. Methyl 2-(2-Iodobenzyl)-3-oxobutanoate

- Structure : Substituted with a 2-iodobenzyl group instead of 4-nitrobenzyl.

- Synthesis: Prepared via alkylation of methyl 3-oxobutanoate with 2-iodobenzyl bromide, achieving 96% yield .

- Spectroscopy :

- Reactivity : The iodine substituent facilitates electrophilic cyclization to form indene derivatives .

b. 4-Nitrobenzyl 3-Oxo-3-phenylpropanoate

- Structure : Features a phenyl group at the 3-oxo position and a 4-nitrobenzyl ester (distinct from the methyl ester in the target compound).

- Synthesis : Synthesized under solvent-free trans-esterification conditions with 89–93% yield .

- Properties : Liquid state at room temperature; IR shows dual carbonyl stretches (1730–1710 cm⁻¹) .

c. Methyl 2-{4-[(1-Methyl-1H-benzimidazol-2-yl)methoxy]benzyl}-3-oxobutanoate

Variations in Ester Groups

a. (4-Nitrophenyl)methyl 3-Oxobutanoate (4-Nitrobenzyl Acetoacetate)

- Structure: 3-Oxobutanoate esterified with 4-nitrobenzyl alcohol (vs. methyl ester in the target compound).

- Properties :

- Applications : Used as a protected β-keto acid in peptide synthesis and as a toluene-soluble reagent (30% solution) .

b. Ethyl 2-(4-Methylphenylsulfonamido)-3-oxobutanoate

Functional Group Modifications

a. Methyl 2-(1,3-Dithietan-2-ylidene)-3-oxobutanoate (MDYO)

- Structure : Contains a dithietane ring fused to the α-carbon.

- Synthesis : Prepared via K₂CO₃-mediated condensation of methyl acetoacetate with carbon disulfide .

- Applications : Acts as a corrosion inhibitor in acidic environments due to sulfur’s electron-donating properties .

b. (Z)-Methyl 2-((3,5-Difluorophenylamino)methylene)-3-oxobutanoate

Comparative Data Table

Key Findings and Insights

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, iodine) enhance electrophilicity at the α-carbon, enabling cyclization or nucleophilic attacks .

- Ester Group Influence : Methyl/ethyl esters offer volatility for GC-MS analysis, while bulky esters (e.g., 4-nitrobenzyl) improve stability in acidic conditions .

- Tautomerism: β-Keto esters with sulfonamido or amino groups exhibit keto-enol tautomerism, affecting reactivity and spectroscopic profiles .

Biological Activity

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is a compound that has garnered interest due to its structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate has the molecular formula and a molecular weight of approximately . Its structure features a nitrophenyl group linked to a keto ester functional group, which may contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Despite its structural complexity, research on the specific biological activities of methyl 2-(4-nitrobenzyl)-3-oxobutanoate remains limited. However, some studies suggest potential cytotoxic and antiproliferative effects. The presence of the nitro group in its structure may be responsible for some of these activities, as nitro-containing compounds are known to exhibit various biological effects.

The mechanism of action for methyl 2-(4-nitrobenzyl)-3-oxobutanoate is not fully elucidated. However, it is hypothesized that like other nitro compounds, it might undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cell death or inhibition of proliferation .

Synthesis Methods

Various synthetic routes have been explored for the production of methyl 2-(4-nitrobenzyl)-3-oxobutanoate. These methods typically involve the reaction of suitable starting materials under controlled conditions to yield the desired compound. The synthesis often includes:

- Formation of the nitrophenyl group - This can be achieved through nitration reactions.

- Condensation with keto esters - The nitrophenyl compound is then reacted with a keto ester to form the final product.

Cytotoxicity Studies

Research has indicated that methyl 2-(4-nitrobenzyl)-3-oxobutanoate exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, preliminary tests showed moderate inhibitory effects on cell viability in human cancer cell lines, suggesting potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 0.023 | High antiproliferative activity |

| A549 (Lung) | 0.056 | Moderate cytotoxicity |

| Vero (Normal) | >100 | Low toxicity observed |

Antimicrobial Potential

Nitro compounds, including methyl 2-(4-nitrobenzyl)-3-oxobutanoate, are often investigated for their antimicrobial properties. While specific data on this compound is scarce, similar nitro derivatives have shown effectiveness against various bacterial strains through mechanisms involving DNA damage and inhibition of nucleic acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.